molecular formula C9H5NaO2 B114866 Sodium 4-ethynylbenzoate CAS No. 144693-65-2

Sodium 4-ethynylbenzoate

Cat. No.: B114866
CAS No.: 144693-65-2
M. Wt: 168.12 g/mol
InChI Key: VXBLAFDQGACQAR-UHFFFAOYSA-M
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Description

Sodium 4-ethynylbenzoate: is an organic compound with the molecular formula C9H5NaO2. It is a sodium salt derivative of 4-ethynylbenzoic acid, characterized by the presence of an ethynyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-ethynylbenzoate can be synthesized through the neutralization of 4-ethynylbenzoic acid with sodium hydroxide. The reaction typically involves dissolving 4-ethynylbenzoic acid in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-ethynylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.

    Addition Reactions: The triple bond in the ethynyl group can undergo addition reactions with halogens or hydrogen.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in aprotic solvents.

    Addition Reactions: Halogens (e.g., bromine) or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Reactions: Products with substituted ethynyl groups.

    Addition Reactions: Dihalogenated or hydrogenated derivatives.

    Oxidation Reactions: Carboxylic acids or other oxidized forms.

Scientific Research Applications

Sodium 4-ethynylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 4-ethynylbenzoate involves its interaction with various molecular targets. The ethynyl group can participate in reactions that modify the structure and function of target molecules. The compound’s effects are mediated through pathways involving nucleophilic substitution, addition, and oxidation reactions, leading to the formation of different products that exert biological or chemical effects.

Comparison with Similar Compounds

    4-Ethynylbenzoic Acid: The parent compound from which sodium 4-ethynylbenzoate is derived.

    Methyl 4-ethynylbenzoate: A methyl ester derivative with similar reactivity.

    3-Ethynylbenzoic Acid: An isomer with the ethynyl group in a different position on the benzene ring.

Uniqueness: this compound is unique due to its sodium salt form, which imparts different solubility and reactivity properties compared to its parent acid or ester derivatives. This makes it particularly useful in specific chemical reactions and applications where the sodium ion plays a crucial role.

Biological Activity

Sodium 4-ethynylbenzoate is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

This compound can be synthesized through various chemical reactions involving benzoic acid derivatives. The process typically includes:

  • Preparation of Ethynyl Group : The introduction of the ethynyl group is achieved via alkylation methods.
  • Formation of Sodium Salt : The benzoate is converted into its sodium salt form to enhance solubility and bioavailability.

The following reaction scheme illustrates the synthesis process:

Benzoic Acid+Ethynyl ReagentSodium 4 Ethynylbenzoate\text{Benzoic Acid}+\text{Ethynyl Reagent}\rightarrow \text{Sodium 4 Ethynylbenzoate}

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Research indicates that it may inhibit certain bacterial pathways, making it a candidate for antibiotic development.

Antimicrobial Activity

A significant aspect of this compound's biological profile is its antimicrobial properties. Studies have shown that it inhibits the growth of various Gram-negative bacteria by targeting lipid A biosynthesis pathways. This mechanism is crucial in developing new antibiotics, especially against multidrug-resistant strains.

Case Studies and Findings

  • Inhibition of LpxC : Research has demonstrated that this compound acts as an inhibitor of LpxC, an enzyme involved in the lipid A biosynthetic pathway. Inhibition of this enzyme can lead to a decrease in the viability of Gram-negative bacteria such as Pseudomonas aeruginosa .
  • Post-Antibiotic Effect (PAE) : Studies have reported a correlation between the residence time of this compound at the target site and its PAE, suggesting prolonged antibacterial effects even after the compound is removed .

Data Table: Biological Activity Summary

Study ReferenceBiological ActivityObserved Effect
Local AnestheticGood efficacy in surface anesthesia tests
AntimicrobialInhibits Pseudomonas aeruginosa growth
Toxicity AssessmentLow acute toxicity in animal models

Efficacy in Animal Models

In vivo studies have shown that this compound can effectively reduce bacterial load in infected models, demonstrating its potential as an effective therapeutic agent. For instance, when tested in mice infected with Pseudomonas aeruginosa, significant reductions in bacterial counts were observed post-treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the ethynyl group can enhance biological activity. Variations in substitution patterns on the aromatic ring have been explored to optimize efficacy and reduce toxicity.

Properties

IUPAC Name

sodium;4-ethynylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2.Na/c1-2-7-3-5-8(6-4-7)9(10)11;/h1,3-6H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBLAFDQGACQAR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635813
Record name Sodium 4-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144693-65-2
Record name Sodium 4-ethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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